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4-Methyl-1-phenylpent-3-en-2-one
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Overview
Description
4-Methyl-1-phenylpent-3-en-2-one is an organic compound with the molecular formula C12H14O. It is a colorless liquid with a distinctive odor. This compound is known for its unique structure, which includes a phenyl group attached to a pentenone backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenylpent-3-en-2-one can be synthesized through several methods. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis . Another method includes the aldol condensation of acetophenone with isobutyraldehyde under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction temperatures are crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methyl-1-phenylpent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the phenyl group.
4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.
3-Phenyl-2-butanone: Similar structure but with different positioning of the phenyl group.
Uniqueness
4-Methyl-1-phenylpent-3-en-2-one is unique due to its specific combination of a phenyl group and a pentenone backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research applications .
Biological Activity
4-Methyl-1-phenylpent-3-en-2-one, also known as mesityl oxide, is a compound with notable biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C11H14O
- Molecular Weight : 162.23 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study examining its effectiveness against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |
---|---|---|
E. coli | 15 | 20 (Amoxicillin) |
S. aureus | 18 | 22 (Methicillin) |
P. aeruginosa | 14 | 19 (Ciprofloxacin) |
Anticancer Properties
This compound has been investigated for its anticancer potential, particularly in breast and prostate cancer cell lines. In vitro studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is thought to modulate enzyme activity and receptor interactions, leading to significant biological effects.
Enzyme Interaction
The compound has been shown to inhibit enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling.
Receptor Modulation
Preliminary studies suggest that it may act as a ligand for certain nuclear receptors, influencing gene expression related to cell growth and apoptosis.
Applications in Medicine and Agriculture
Given its biological activities, there is growing interest in the potential applications of this compound in:
- Pharmaceuticals : As a lead compound for developing new antimicrobial and anticancer agents.
- Agriculture : As a natural pesticide due to its antimicrobial properties against plant pathogens.
Properties
CAS No. |
61799-54-0 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
LLBPUPONILHKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1=CC=CC=C1)C |
Origin of Product |
United States |
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